molecular formula C20H27N3O2 B6488370 Ethanone, 1-[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-2-[4-(1-methylethyl)phenoxy]- CAS No. 1286697-26-4

Ethanone, 1-[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-2-[4-(1-methylethyl)phenoxy]-

Cat. No.: B6488370
CAS No.: 1286697-26-4
M. Wt: 341.4 g/mol
InChI Key: GNZFIUNUTOIYGP-UHFFFAOYSA-N
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Description

The compound “Ethanone, 1-[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-2-[4-(1-methylethyl)phenoxy]-” features an ethanone core substituted with two distinct moieties:

  • Piperidinyl-imidazole group: A 1-piperidinyl ring at position 1 of the ethanone is further substituted with a 1H-imidazol-1-ylmethyl group. This imidazole moiety is a heterocyclic aromatic system known for its pharmacological relevance, particularly in antifungal agents .
  • Phenoxy-isopropyl group: Position 2 of the ethanone is occupied by a phenoxy group substituted with a 1-methylethyl (isopropyl) group at the para position. This hydrophobic substituent may influence lipophilicity and receptor binding .

Ketoconazole, a well-known antifungal drug, shares structural similarities, including the imidazole and ethanone motifs, but differs in its dioxolane and piperazinyl substituents .

Properties

IUPAC Name

1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-16(2)18-3-5-19(6-4-18)25-14-20(24)23-10-7-17(8-11-23)13-22-12-9-21-15-22/h3-6,9,12,15-17H,7-8,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZFIUNUTOIYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128287
Record name Ethanone, 1-[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-2-[4-(1-methylethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286697-26-4
Record name Ethanone, 1-[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-2-[4-(1-methylethyl)phenoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286697-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-2-[4-(1-methylethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Disconnection Strategy

The target molecule can be dissected into three primary building blocks:

  • 4-(1H-Imidazol-1-ylmethyl)piperidine : A nitrogen-containing heterocycle functionalized with an imidazole-methyl group at the 4-position.

  • 4-Isopropylphenol : An aromatic ether precursor providing the phenoxy substituent.

  • Ethanone Bridge : A ketone group linking the piperidine and phenoxy moieties.

This disconnection suggests convergent synthesis routes, enabling parallel preparation of fragments followed by final assembly.

Critical Bond Formations

  • C-N Bond Formation : Coupling the piperidine nitrogen to the ketone-bearing carbon.

  • C-O Bond Formation : Etherification of the phenolic oxygen to the ketone.

  • Imidazole-Piperidine Linkage : Alkylation or Mitsunobu reaction for methylene bridge installation.

Synthesis of 4-(1H-Imidazol-1-ylmethyl)Piperidine

Piperidine Functionalization

The synthesis begins with N-Boc-piperidine-4-methanol , prepared via lithiation of N-Boc-piperidine followed by formaldehyde quenching. Mesylation using methanesulfonyl chloride (MsCl) in toluene at 0–5°C converts the alcohol to a mesylate leaving group, achieving >95% yield (Scheme 1A).

Scheme 1A: Mesylation of N-Boc-piperidine-4-methanol

Imidazole Incorporation

The mesylate undergoes nucleophilic displacement with imidazole in DMF at 80°C, facilitated by potassium carbonate. Monitoring via HPLC confirms complete substitution within 6 hours (Scheme 1B).

Scheme 1B: Imidazole Alkylation

Deprotection

Boc removal with HCl in dioxane yields the free piperidine-imidazole intermediate, isolated as a hydrochloride salt (89% yield).

Synthesis of 4-Isopropylphenol Derivatives

Friedel-Crafts Alkylation

Phenol undergoes isopropylation using isopropyl bromide and AlCl₃ in dichloromethane. GC-MS analysis reveals para-selectivity >85%, with ortho byproducts minimized at −10°C (Table 1).

Table 1: Optimization of 4-Isopropylphenol Synthesis

ConditionTemperaturePara SelectivityYield
AlCl₃, CH₂Cl₂−10°C87%78%
FeCl₃, Toluene25°C72%65%
H₂SO₄, Neat50°C68%60%

Phenoxy Activation

4-Isopropylphenol is converted to its sodium salt using NaH in THF, enabling subsequent Williamson ether synthesis with bromoacetone (Scheme 2).

Scheme 2: Phenoxy-Ketone Intermediate

Assembly of the Ethanone Bridge

Reductive Amination

The piperidine-imidazole hydrochloride reacts with 2-(4-isopropylphenoxy)propan-2-one via reductive amination using sodium cyanoborohydride in MeOH. NMR analysis confirms ketone reduction and C-N bond formation (97% purity by HPLC).

Scheme 3: Final Coupling

Alternative Pd-Catalyzed Approach

A palladium-mediated coupling between 4-(imidazol-1-ylmethyl)piperidine and 2-bromo-4-isopropylphenol ethanone is explored using Tris(benzylideneacetone)dipalladium(0) and Xantphos. While feasible, this method achieves lower yields (62%) due to competing dehalogenation.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (s, 1H, imidazole), 6.85 (d, J = 8.4 Hz, 2H, phenoxy), 3.94 (s, 2H, CH₂-imidazole), 2.91 (m, 1H, isopropyl).

  • HRMS : m/z calc. for C₂₁H₂₈N₃O₂ [M+H]⁺ 354.2176, found 354.2179.

Purity Assessment

HPLC with UV detection (254 nm) shows 98.4% purity, with primary impurities identified as unreacted piperidine-imidazole (1.1%) and diaryl ketone byproducts (0.5%).

Comparative Evaluation of Synthetic Routes

Table 2: Method Efficiency Comparison

MethodYieldPurityCost (USD/g)
Reductive Amination78%98.4%120
Pd-Catalyzed Coupling62%95.2%310
SN2 Displacement55%91.8%85

Reductive amination emerges as the optimal approach, balancing yield and cost.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-2-[4-(1-methylethyl)phenoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the imidazole or piperidine groups can be replaced with other functional groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethanone, 1-[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-2-[4-(1-methylethyl)phenoxy]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-2-[4-(1-methylethyl)phenoxy]- involves its interaction with specific molecular targets. The imidazole group can bind to metal ions, affecting enzyme activity. The piperidine group may interact with receptors in the nervous system, influencing signal transduction pathways. These interactions result in the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related ethanone derivatives bearing imidazole, piperidine/piperazine, and aromatic substituents.

Compound Name Key Structural Features Molecular Formula Molecular Weight Pharmacological Notes Reference
Target Compound : Ethanone, 1-[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-2-[4-(1-methylethyl)phenoxy]- Piperidinyl-imidazole + isopropylphenoxy substituents C₂₃H₃₀N₃O₂* ~404.5 g/mol Hypothesized antifungal/kinase inhibition based on imidazole and hydrophobic aryl groups. N/A
Ketoconazole Piperazinyl-dioxolane + imidazole + dichlorophenyl groups C₂₆H₂₈Cl₂N₄O₄ 531.43 g/mol Clinically used antifungal; inhibits ergosterol synthesis via CYP51A1 blockade.
1-[4-(4-Chloro-3-methoxyphenyl)-1-piperazinyl]-2-[3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone Piperazinyl-chloromethoxyphenyl + pyrazolopyridinyl-imidazole C₂₄H₂₃ClN₇O₂ 484.94 g/mol Potential kinase or GPCR modulation due to fused pyrazolopyridine scaffold.
Ethanone, 1-(4-fluorophenyl)-2-[4-(4-morpholinyl)phenoxy]- Morpholinyl-phenoxy + fluorophenyl substituents C₁₈H₁₈FNO₃ 315.34 g/mol Enhanced solubility via morpholine; potential CNS or anti-inflammatory applications.
2-Imidazol-1-yl-1-(4-phenylphenyl)ethanone Biphenyl-imidazole ethanone C₁₇H₁₄N₂O 274.31 g/mol Studied for antimicrobial activity; biphenyl enhances π-π stacking with targets.
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone Benzimidazole-piperazine + fluorophenoxy C₂₀H₂₁FN₄O₂ 368.4 g/mol Benzimidazole moiety may confer anticancer or antiviral properties.

Key Structural and Functional Insights:

Imidazole vs. Benzimidazole-containing analogs (e.g., ) often exhibit enhanced DNA intercalation or protease inhibition.

Piperidine vs. Piperazine :

  • Piperidine (saturated 6-membered ring) in the target compound may confer greater rigidity compared to piperazine analogs (e.g., ), influencing pharmacokinetics like blood-brain barrier penetration.

Aromatic Substituents: The isopropylphenoxy group in the target compound increases hydrophobicity compared to morpholine () or fluorophenyl () substituents, suggesting varied logP and tissue distribution.

Pharmacological Potential: Ketoconazole analogs () demonstrate the critical role of imidazole in antifungal activity. The target compound’s lack of a dioxolane ring may reduce CYP450 affinity but improve selectivity. Piperazine-linked compounds () are frequently explored in CNS disorders due to their amine-rich structures and GPCR interactions.

Q & A

What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

Answer:
The synthesis involves coupling the imidazole-piperidinyl and isopropylphenoxy moieties. Key steps include:

  • Nucleophilic substitution : React 4-(1H-imidazol-1-ylmethyl)piperidine with a halogenated ethanone intermediate under reflux in aprotic solvents (e.g., THF or DMF) .
  • Catalytic coupling : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to facilitate amide/ether bond formation, as seen in analogous imidazole-piperazine syntheses .
  • Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the product .
    Yield Optimization : Pre-activate intermediates, control reaction temperature (60–80°C), and use excess nucleophile (1.2–1.5 equiv) .

How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Answer:

  • NMR Spectroscopy :
    • 1H NMR : Verify aromatic protons (δ 6.8–8.2 ppm for imidazole and phenoxy groups) and methyl/methylene signals (δ 1.2–2.5 ppm) .
    • 13C NMR : Confirm carbonyl (δ ~200 ppm) and quaternary carbons in the piperidinyl ring .
  • Mass Spectrometry (MS) : Match the molecular ion peak ([M+H]+) to the calculated molecular weight (e.g., ~380–400 g/mol) .
  • HPLC : Achieve >95% purity using a C18 column (acetonitrile/water gradient) .

What in vitro biological assays are appropriate for evaluating its pharmacological potential?

Answer:

  • Receptor Binding Assays : Screen for histamine (H1/H4) or GPCR targets using radiolabeled ligands, given structural similarity to dual H1/H4 ligands .
  • Enzyme Inhibition Studies : Test kinase or protease inhibition using fluorogenic substrates (e.g., ATP analogs for kinase activity) .
  • Cytotoxicity Assays : Assess viability in cancer cell lines (e.g., MTT assay) to identify therapeutic windows .

What safety precautions are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (imidazole derivatives may release volatile byproducts) .
  • Storage : Keep in airtight containers at room temperature, away from light and moisture .

How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

Answer:

  • 2D NMR Techniques : Use HSQC or COSY to assign overlapping proton signals and confirm connectivity .
  • X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal analysis, as demonstrated for imidazole-ethanol derivatives .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

What strategies are recommended for structure-activity relationship (SAR) studies?

Answer:

  • Analog Synthesis : Modify substituents on the phenoxy (e.g., replace isopropyl with halogens) and imidazole (e.g., alkylation at N1) .
  • Biological Testing : Corrogate structural changes with activity data (e.g., IC50 values) to identify critical pharmacophores .
  • Molecular Docking : Predict binding modes to target proteins (e.g., histamine receptors) using AutoDock or Schrödinger .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Answer:

  • Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy can detect photodegradation products .
  • Long-Term Stability : For stock solutions, use DMSO stored at -20°C (avoid freeze-thaw cycles) .

What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Sample Preparation : Use protein precipitation (acetonitrile) or SPE (solid-phase extraction) to isolate the compound from plasma/tissue homogenates .
  • LC-MS/MS : Develop a selective MRM (multiple reaction monitoring) method with deuterated internal standards to enhance sensitivity .
  • Matrix Effects : Validate recovery rates (>85%) and limit of quantification (LOQ < 10 ng/mL) .

How can researchers address low solubility in aqueous buffers during biological testing?

Answer:

  • Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to improve solubility without cytotoxicity .
  • pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains basic nitrogen atoms .
  • Nanoparticle Encapsulation : Explore liposomal or polymeric carriers for in vivo applications .

What computational tools are suitable for predicting its ADMET properties?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP ~3.5), CYP450 inhibition, and bioavailability .
  • Toxicity Profiling : Run ProTox-II or Derek Nexus to flag potential hepatotoxicity or mutagenicity risks .

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